molecular formula C23H17BrO3 B11149536 5-[(4-bromobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one

5-[(4-bromobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11149536
M. Wt: 421.3 g/mol
InChI Key: UNIYNNOVCSNBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-BROMOPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromophenyl group, a methoxy group, and a phenyl group attached to the chromenone core, making it a molecule of interest for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BROMOPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as recrystallization or chromatography would be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[(4-BROMOPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

5-[(4-BROMOPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-BROMOPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and methoxy groups can enhance binding affinity to specific targets, while the chromenone core can participate in various biochemical pathways. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[(4-BROM

Properties

Molecular Formula

C23H17BrO3

Molecular Weight

421.3 g/mol

IUPAC Name

5-[(4-bromophenyl)methoxy]-7-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C23H17BrO3/c1-15-11-20(26-14-16-7-9-18(24)10-8-16)23-19(17-5-3-2-4-6-17)13-22(25)27-21(23)12-15/h2-13H,14H2,1H3

InChI Key

UNIYNNOVCSNBSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.